Circumvention of P-Glycoprotein-Mediated Multidrug Resistance vs. Paclitaxel and Vincristine
In animal models of P-glycoprotein (P-gp)-expressing human tumor xenografts (HCT-15, DLD-1, MX-1W, and KB-8-5), HTI-286 retained potent antitumor activity, whereas paclitaxel and vincristine were ineffective due to inherent or acquired resistance associated with this drug efflux pump [1]. The compound is consistently described as a 'poor substrate for P-glycoprotein' and effectively 'circumvents P-glycoprotein-mediated resistance in vitro and in vivo' . In vitro studies confirm HTI-286 has substantially less interaction with the multidrug resistance protein (P-gp) than currently used antimicrotubule agents, including paclitaxel, docetaxel, vinorelbine, or vinblastine .
| Evidence Dimension | In vivo antitumor efficacy in P-gp+ xenografts |
|---|---|
| Target Compound Data | Growth inhibition retained in HCT-15, DLD-1, MX-1W, KB-8-5 xenografts |
| Comparator Or Baseline | Paclitaxel and Vincristine |
| Quantified Difference | Effective vs. Ineffective (resistant) |
| Conditions | Athymic nu/nu female mice bearing human tumor xenografts (i.v. administration) |
Why This Matters
This validates procurement for any project modeling clinical multidrug resistance, where standard-of-care agents fail.
- [1] Loganzo F, Discafani CM, Annable T, et al. HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-Mediated Resistance in Vitro and in Vivo. Cancer Research. 2003;63(8):1838-1845. View Source
